

N-Nitrosodibutylamine-d18 CAS number and molecular formula

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Compound of Interest

Compound Name: N-Nitrosodibutylamine-d18

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An In-depth Technical Guide to N-Nitrosodibutylamine-d18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **N-Nitrosodibutylamine-d18** (NDBA-d18), a deuterated analog of the known carcinogenic compound N-Nitrosodibutylamine (NDBA). This document is intended for use by professionals in research, analytical chemistry, and drug development who utilize stable isotope-labeled compounds as internal standards or tracers in their studies.

Chemical and Physical Properties

N-Nitrosodibutylamine-d18 is the deuterium-labeled form of N-Nitrosodibutylamine.[1] It is primarily used as an internal standard for the quantitative analysis of NDBA in various matrices by techniques such as NMR, GC-MS, or LC-MS.[2] The incorporation of deuterium atoms provides a distinct mass difference, allowing for accurate quantification without interfering with the analysis of the non-labeled analyte.

A summary of its key chemical and physical data is presented in the table below. It is important to note that while some physical properties like melting and boiling points are not readily available in published literature, other essential data for its application as an analytical standard are well-documented.[1][3]



Property	Value
CAS Number	1219798-82-9
Molecular Formula	C8D18N2O
Molecular Weight	176.35 g/mol
Synonyms	Dibutylnitrosamine-d18; NDBA-d18; N-Butyl-N-nitroso-1-butanamine-d18; N,N-bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)nitrous amide[1][4]
Appearance	Colorless to Yellow Oil[1][4]
Purity	Typically >95% (GC)[5]
Solubility	Soluble in Chloroform and Methanol[1][4]
Storage Conditions	Store at -20°C in an amber vial under an inert atmosphere[1][4]
Stability	Light sensitive[1]
Unlabeled CAS Number	924-16-3[5]

Metabolic Pathways of N-Nitrosodibutylamine

To understand the biological relevance and the research applications of NDBA-d18, it is crucial to be familiar with the metabolic pathways of its non-deuterated counterpart, NDBA. The carcinogenicity of NDBA is dependent on its metabolic activation by cytochrome P450 (CYP450) enzymes.[6] The primary metabolic routes involve hydroxylation at different positions of the butyl chains.[7]

The metabolic activation of NDBA can proceed through several hydroxylation pathways: α -, β -, γ -, and δ -hydroxylation.[7] The α -hydroxylation pathway is considered to be of primary importance for the carcinogenic activity of NDBA.[7] This pathway leads to the formation of reactive electrophilic intermediates that can form DNA adducts, potentially leading to mutations and the initiation of carcinogenesis.[6] In the context of intestinal first-pass metabolism, ω -hydroxylation is a predominant pathway.[8][9]



Below is a diagram illustrating the principal metabolic activation pathway of N-Nitrosodibutylamine.



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Metabolic activation pathway of N-Nitrosodibutylamine (NDBA).

Experimental Protocols

N-Nitrosodibutylamine-d18 is frequently used as an internal standard in analytical methods for the detection and quantification of nitrosamine impurities in pharmaceutical products. The following is a representative experimental protocol based on the United States Pharmacopeia (USP) General Chapter <1469> for the analysis of nitrosamines by LC-MS.[10]

Objective: To quantify N-Nitrosodibutylamine (NDBA) in a drug substance using NDBA-d18 as an internal standard by LC-MS/MS.

Materials and Reagents:

- N-Nitrosodibutylamine (NDBA) reference standard
- N-Nitrosodibutylamine-d18 (NDBA-d18) internal standard
- Formic acid
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Drug substance for analysis



• 0.45 μm PTFE syringe filters

Instrumentation:

Liquid Chromatograph coupled with a tandem Mass Spectrometer (LC-MS/MS)

Procedure:

- Preparation of Internal Standard Solution (ISS):
 - Prepare a stock solution of NDBA-d18 at a concentration of 1 μg/mL in water.[10]
- Preparation of Standard Solutions:
 - Prepare a stock solution of NDBA.
 - Create a series of calibration standards by spiking appropriate amounts of the NDBA stock solution and a fixed amount of the ISS into a suitable diluent (e.g., 1% formic acid in water).
- Sample Preparation:
 - Accurately weigh 80 mg of the drug substance into a 2 mL centrifuge tube.
 - \circ Add 1188 μ L of diluent (1% formic acid in water) and 12 μ L of the Internal Standard Solution.
 - Vortex the mixture at 2500 rpm for 20 minutes.
 - Centrifuge at approximately 10,000 rpm for 10 minutes.
 - Filter the supernatant through a 0.45 μm PTFE filter into an autosampler vial.[10]
- LC-MS/MS Analysis:
 - Inject the prepared standard and sample solutions into the LC-MS/MS system.
 - Separate the analytes using a suitable C18 column with a gradient elution program.







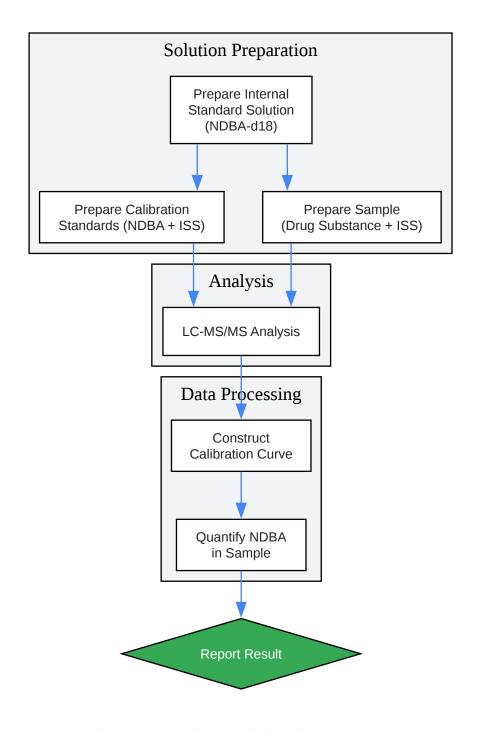
 Monitor the specific mass transitions for both NDBA and NDBA-d18 in Multiple Reaction Monitoring (MRM) mode.

• Quantification:

- Construct a calibration curve by plotting the ratio of the peak area of NDBA to the peak area of NDBA-d18 against the concentration of NDBA.
- Determine the concentration of NDBA in the sample by interpolating its peak area ratio from the calibration curve.

The workflow for this analytical procedure is depicted in the diagram below.





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Workflow for the quantitative analysis of NDBA using NDBA-d18.

Conclusion

N-Nitrosodibutylamine-d18 is an indispensable tool for the accurate and reliable quantification of its unlabeled counterpart, a compound of significant toxicological concern. This guide has provided essential data on its properties, an overview of the relevant metabolic



pathways of NDBA, and a detailed experimental protocol for its application as an internal standard in LC-MS analysis. For researchers and professionals in the pharmaceutical industry, the use of NDBA-d18 is critical for ensuring the safety and quality of drug products through the precise monitoring of nitrosamine impurities.

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